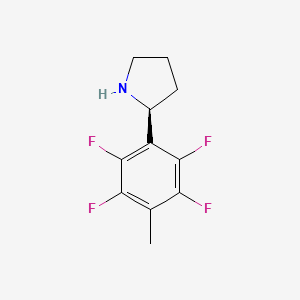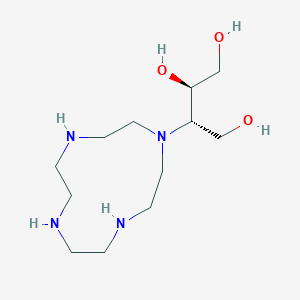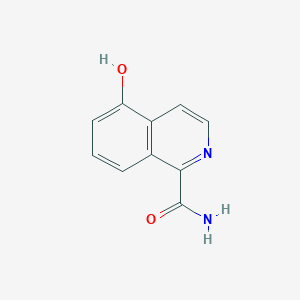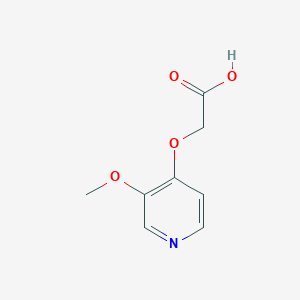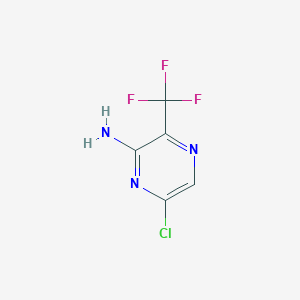![molecular formula C10H15N5O6 B12959436 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12959436.png)
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-1H-purin-6-one;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine-13C,15N2 Hydrate is a labeled nucleoside derivative of guanosine, where the carbon-13 and nitrogen-15 isotopes are incorporated into the molecule. This compound is primarily used in scientific research as a stable isotope-labeled standard, which aids in the study of nucleic acids and their metabolic pathways . The molecular formula of Guanosine-13C,15N2 Hydrate is C9H13N5O5, and it has a molecular weight of 286.22 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine-13C,15N2 Hydrate involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanosine molecule. This is typically achieved through multi-step organic synthesis, starting from labeled precursors. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods: Industrial production of Guanosine-13C,15N2 Hydrate is carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis using labeled precursors, followed by purification steps such as crystallization and chromatography to obtain the final product with high purity .
化学反応の分析
Types of Reactions: Guanosine-13C,15N2 Hydrate undergoes various chemical reactions, including:
Oxidation: Conversion to guanine derivatives.
Reduction: Formation of dihydroguanosine.
Substitution: Nucleophilic substitution reactions at the ribose moiety
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as ammonia or amines in the presence of a base
Major Products:
Oxidation: Guanine derivatives.
Reduction: Dihydroguanosine.
Substitution: Various substituted guanosine derivatives
科学的研究の応用
Guanosine-13C,15N2 Hydrate is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a standard in mass spectrometry for the quantification of nucleosides.
Biology: Studying nucleic acid metabolism and dynamics.
Medicine: Research on antiviral and anticancer properties of nucleoside analogs.
Industry: Quality control in the production of pharmaceuticals and nucleic acid-based products .
作用機序
The mechanism of action of Guanosine-13C,15N2 Hydrate involves its incorporation into nucleic acids, where it can be used to trace metabolic pathways. It interacts with various enzymes involved in nucleic acid synthesis and degradation. Additionally, it may modulate adenosine receptors and influence purinergic signaling pathways, contributing to its neuroprotective and antiproliferative effects .
類似化合物との比較
- Guanosine-1’-13C Hydrate
- 2’-Deoxyguanosine-13C,15N2
- 8-Hydroxy Guanosine-13C,15N2
Comparison: Guanosine-13C,15N2 Hydrate is unique due to its specific isotopic labeling, which allows for precise tracking in metabolic studies. Compared to other labeled guanosine derivatives, it offers distinct advantages in terms of stability and incorporation efficiency .
特性
分子式 |
C10H15N5O6 |
|---|---|
分子量 |
304.24 g/mol |
IUPAC名 |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-1H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1/i1+1,12+1,15+1; |
InChIキー |
YCHNAJLCEKPFHB-CLOYUDRISA-N |
異性体SMILES |
C1=[15N]C2=C([15N]1[C@H]3[C@@H]([C@@H]([C@H](O3)[13CH2]O)O)O)N=C(NC2=O)N.O |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B12959381.png)

